molecular formula C18H28N2O B4924093 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine

1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine

Cat. No. B4924093
M. Wt: 288.4 g/mol
InChI Key: WKKJAHGBWPRCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine, also known as PAPP, is a compound that has gained attention in recent years due to its potential use in scientific research. PAPP is a piperazine derivative that has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers studying various aspects of human biology.

Mechanism of Action

The mechanism of action of 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine is not fully understood, but it is believed to act as a partial agonist at dopamine and serotonin receptors. This compound has also been found to have an effect on the release of norepinephrine and other neurotransmitters, suggesting that it may have a modulatory effect on the central nervous system.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of blood pressure and heart rate, and the modulation of the immune system. This compound has also been found to have an effect on the expression of various genes, suggesting that it may have a role in the regulation of gene expression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine in lab experiments is its ability to modulate a variety of physiological systems, making it a valuable tool for researchers studying various aspects of human biology. However, one limitation of using this compound is its potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are many potential future directions for research involving 1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine, including studies of its potential use in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects. Finally, studies of the pharmacokinetics and pharmacodynamics of this compound are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2-chloroethyl)piperazine with 3-(2-allyl-6-methylphenoxy)propylamine in the presence of a base. Other methods include the use of palladium-catalyzed coupling reactions and the reaction of piperazine with allyl bromide followed by the addition of 3-(2-allyl-6-methylphenoxy)propylamine.

Scientific Research Applications

1-[3-(2-allyl-6-methylphenoxy)propyl]-4-methylpiperazine has been used in a variety of scientific research applications, including studies of the central nervous system, cardiovascular system, and immune system. This compound has been found to have an affinity for a variety of receptors, including dopamine, serotonin, and adrenergic receptors, making it a valuable tool for researchers studying these systems.

properties

IUPAC Name

1-methyl-4-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-7-17-9-5-8-16(2)18(17)21-15-6-10-20-13-11-19(3)12-14-20/h4-5,8-9H,1,6-7,10-15H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKJAHGBWPRCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CC=C)OCCCN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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